molecular formula C13H21NO2 B263116 Furan-2-carboxamide, N,N-dibutyl-

Furan-2-carboxamide, N,N-dibutyl-

Cat. No.: B263116
M. Wt: 223.31 g/mol
InChI Key: VBUQMGBQKGXAGG-UHFFFAOYSA-N
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Description

Furan-2-carboxamide, N,N-dibutyl- is a substituted furan derivative characterized by a carboxamide group at the 2-position of the furan ring, with two butyl groups attached to the nitrogen atom. The N,N-dialkyl substitution pattern is known to influence lipophilicity, solubility, and intermolecular interactions, making it relevant to drug design and material science .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N,N-dibutylfuran-2-carboxamide

InChI

InChI=1S/C13H21NO2/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

VBUQMGBQKGXAGG-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=CO1

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N,N-dibutyl-furan-2-carboxamide with structurally related furan-2-carboxamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

Key properties of selected compounds are summarized below:

Compound Molecular Formula Molecular Weight Melting Point Key Substituents
N,N-Dibutyl-furan-2-carboxamide* C₁₃H₂₁NO₂ 235.31 Not reported Linear alkyl chains (butyl)
N-(4-Bromophenyl)-furan-2-carboxamide C₁₁H₈BrNO₂ 282.09 Not reported Aryl (4-bromo)
N-Cyclohexyl-5-nitrofuran-2-carboxamide C₁₁H₁₄N₂O₄ 238.24 Not reported Cyclohexyl, nitro
N-(1,3,4-Thiadiazol-2-yl)-furan-2-carboxamide C₇H₆N₃O₂S 196.20 Not reported Heterocyclic (thiadiazole)

*Theoretical values for N,N-dibutyl-furan-2-carboxamide are inferred from analogs.

  • Lipophilicity : N,N-Dibutyl substitution increases hydrophobicity (predicted logP ~3.5) compared to aryl-substituted analogs (e.g., N-(4-bromophenyl)-: logP ~2.8) .
  • Solubility : Polar substituents (e.g., nitro in compound 22a) enhance aqueous solubility but may reduce membrane permeability .

Key Research Findings

  • Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilic reactivity but may complicate purification due to lower stability .
  • Biological Performance: Heterocyclic substituents (thiadiazole, thiazolidinone) improve target engagement in enzyme inhibition, while alkyl chains optimize pharmacokinetic properties .
  • Thermal Stability : Melting points for nitro-substituted analogs exceed 297°C, suggesting high thermal stability suitable for solid-state applications .

Preparation Methods

Synthesis of Furan-2-Carbonyl Chloride

The acid chloride intermediate is synthesized via reaction of furan-2-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) in the presence of a catalytic amount of N,NN,N-dimethylformamide (DMF). As demonstrated in analogous systems, this method proceeds via nucleophilic acyl substitution, where DMF activates the carbonyl group for chlorination.

Procedure :

  • Furan-2-carboxylic acid (1.0 equiv, 10 mmol) is dissolved in anhydrous toluene (20 mL).

  • Thionyl chloride (1.2 equiv) and DMF (0.1 equiv) are added dropwise under nitrogen.

  • The mixture is refluxed at 80–90°C for 5 h, followed by solvent evaporation under reduced pressure.

  • The crude furan-2-carbonyl chloride is purified by distillation (bp 120–125°C) or used directly.

Key Characterization :

  • 1H^1H-NMR (CDCl3_3): δ 7.62 (d, J=7.6HzJ = 7.6 \, \text{Hz}, 1H, furan H-5), 7.15 (d, J=7.4HzJ = 7.4 \, \text{Hz}, 1H, furan H-3), 6.70 (m, 1H, furan H-4).

  • IR (KBr): 1726 cm1^{-1} (C=O stretch), 610 cm1^{-1} (C-Cl).

Aminolysis with Dibutylamine

The acid chloride reacts with dibutylamine in a nucleophilic acyl substitution to form the target amide.

Procedure :

  • Furan-2-carbonyl chloride (1.0 equiv, 10 mmol) is dissolved in dry tetrahydrofuran (THF, 30 mL).

  • Dibutylamine (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

  • The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

  • The organic layer is dried over Na2_2SO4_4, concentrated, and purified via recrystallization (ethanol/water).

Yield : 65–70%.
Characterization :

  • 1H^1H-NMR (DMSO-d6d_6): δ 7.55 (d, J=7.6HzJ = 7.6 \, \text{Hz}, 1H, furan H-5), 7.10 (d, J=7.4HzJ = 7.4 \, \text{Hz}, 1H, furan H-3), 6.65 (m, 1H, furan H-4), 3.30 (t, 4H, J=6.2HzJ = 6.2 \, \text{Hz}, N-CH2_2 ), 1.40–1.20 (m, 8H, CH2_2 ), 0.90 (t, 6H, J=7.0HzJ = 7.0 \, \text{Hz}, CH3_3 ).

  • 13C^{13}C-NMR: δ 165.8 (C=O), 146.5, 143.0, 115.3, 111.5 (furan), 45.2 (N-CH2_2 ), 29.8, 20.1 (CH2_2 ), 13.8 (CH3_3 ).

Coupling Reagent-Mediated Synthesis

HATU/DIPEA Activation

Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amide bond formation under mild conditions.

Procedure :

  • Furan-2-carboxylic acid (1.0 equiv, 10 mmol) is dissolved in dry dichloromethane (DCM, 20 mL).

  • HATU (1.1 equiv) and N,NN,N-diisopropylethylamine (DIPEA, 2.5 equiv) are added at 0°C.

  • After 15 min, dibutylamine (1.2 equiv) is introduced, and the mixture is stirred at room temperature for 6 h.

  • The solution is washed with 1M HCl, NaHCO3_3, and brine, then dried and concentrated.

Yield : 75–85%.
Optimization Data :

  • Solvent screening: DCM > THF > DMF (yields: 85%, 78%, 70%).

  • Stoichiometry: 1.1 equiv HATU and 2.5 equiv DIPEA maximize yield.

Characterization :

  • IR (KBr): 1640 cm1^{-1} (C=O amide), no -OH stretch.

  • MS (ESI): m/z=224.2[M+H]+m/z = 224.2 \, [\text{M+H}]^+.

Transamidation Strategies

Boc-Activated Transamidation

A two-step procedure involving Boc protection and aminolysis enables the substitution of pre-existing amides with dibutylamine.

Procedure :

  • Boc Activation :

    • Methyl furan-2-carboxamide (1.0 equiv) is treated with di-tert-butyl dicarbonate (2.0 equiv) and DMAP (0.1 equiv) in acetonitrile at 60°C for 5 h.

  • Aminolysis :

    • The Boc-activated intermediate is reacted with dibutylamine (1.5 equiv) in toluene at 60°C for 6 h.

    • The product is purified via column chromatography (hexane/ethyl acetate).

Yield : 60–65%.
Advantages : Avoids harsh acid chloride conditions; suitable for sensitive substrates.

Comparative Analysis of Methods

Parameter Acid Chloride HATU Coupling Transamidation
Yield65–70%75–85%60–65%
Reaction Time12–18 h6–8 h10–12 h
CostLowHighModerate
ScalabilityExcellentModerateLimited
Byproduct ManagementHCl gasHOBtBoc removal

Q & A

Q. What synthetic methodologies are most effective for preparing N,N-dibutyl furan-2-carboxamide derivatives?

  • Methodological Answer : N,N-Dibutyl furan-2-carboxamide derivatives are typically synthesized via coupling reactions. For example, furan-2-carboxylic acid can be activated using coupling agents like EDCI/HOBt and reacted with dibutylamine under reflux in anhydrous solvents (e.g., DCM or DMF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Similar approaches are validated in derivatives like N-(thiophen-2-yl)ureido phenyl analogs, where urea linkages are formed using isocyanate intermediates .

Q. How can spectroscopic techniques validate the structural integrity of N,N-dibutyl furan-2-carboxamide?

  • Methodological Answer :
  • FT-IR : Confirm the presence of amide C=O stretches (~1670 cm⁻¹) and N-H stretches (~3240 cm⁻¹). Absence of carboxylic acid O-H peaks (~2500–3300 cm⁻¹) indicates successful amidation .
  • NMR : ¹H NMR should show furan ring protons (δ 6.3–7.5 ppm) and dibutyl group signals (δ 0.9–1.6 ppm for CH₃ and CH₂). ¹³C NMR confirms the amide carbonyl (δ ~165 ppm) and furan carbons .
  • LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N,N-dibutyl furan-2-carboxamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, in a related compound (N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide), SCXRD revealed hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking interactions (Cg–Cg distance: 3.84 Å), clarifying conformational flexibility and packing stability . Use SHELX software for refinement, ensuring parameters like R-factor (<5%) and thermal displacement accuracy .

Q. What strategies address contradictory biological activity data in structurally similar furan-2-carboxamide derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Map substituent effects. For instance, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide showed antimicrobial activity, while thiophene-containing analogs (e.g., N-(2-(thiophen-2-yl)ureido phenyl derivatives) exhibited anticancer properties. Differences may arise from electronic effects (e.g., electron-withdrawing oxadiazole vs. electron-rich thiophene) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tyrosinase or STING pathway proteins. Validate with kinetic assays (e.g., IC₅₀ determination) .

Q. How can researchers design interaction studies to elucidate the mechanism of action of N,N-dibutyl furan-2-carboxamide derivatives?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases or GPCRs). For example, N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide showed STING pathway modulation, validated via SPR and downstream cytokine profiling .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates after compound treatment .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility and stability profiles of furan-2-carboxamide derivatives?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry. For instance, N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide showed pH-dependent solubility due to its ionizable amide group .
  • Forced Degradation Studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation pathways. HPLC-UV/PDA tracks impurity formation .

Experimental Design Considerations

Q. What reaction conditions optimize yield in the synthesis of N,N-dibutyl furan-2-carboxamide?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis).
  • Solvent Selection : Use anhydrous DMF for polar intermediates or THF for Grignard reactions.
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as seen in benzofuran-2-carboxamide syntheses .

Structural and Functional Insights

Q. How do substituents on the furan ring influence the bioactivity of N,N-dibutyl furan-2-carboxamide?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at the 5-position enhance antimicrobial activity by increasing electrophilicity.
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups improve metabolic stability but may reduce binding affinity. Validate via QSAR models and logP calculations .

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